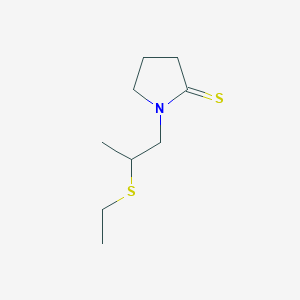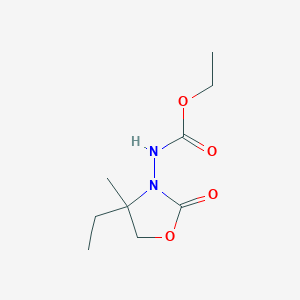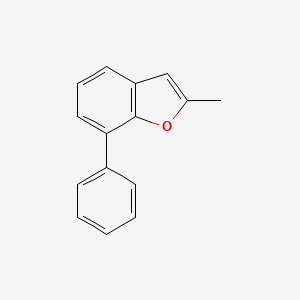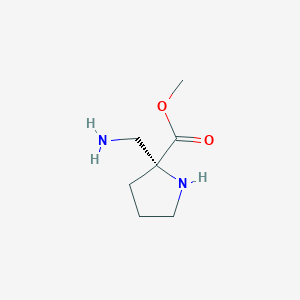
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with two butyl groups and two phenyl groups substituted with oxazoline rings.
Métodos De Preparación
The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the reaction of dibutyltin dichloride with the corresponding oxazoline-substituted phenyl lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Comparación Con Compuestos Similares
Compared to other organotin compounds, Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is unique due to its specific substitution pattern and the presence of oxazoline rings. Similar compounds include:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but lacks the oxazoline rings.
Tributyltin oxide: Known for its potent biocidal properties but has different structural features.
Tetraphenyltin: Another organotin compound with phenyl groups but without the oxazoline substitution.
Propiedades
Fórmula molecular |
C32H46N2O2Sn |
|---|---|
Peso molecular |
609.4 g/mol |
Nombre IUPAC |
dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1 |
Clave InChI |
ZJGCBOIHIZGUFO-WYGNBYAASA-N |
SMILES isomérico |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
SMILES canónico |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)

![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
